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Compound of Interest

Compound Name: Methyl 2-bromo-4-nitrobenzoate

Cat. No.: B1591052

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-nitrobenzoate is a substituted aromatic compound of significant interest in
synthetic organic chemistry. Its trifunctional nature, featuring a bromine atom, a nitro group, and
a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more
complex molecules, particularly in the fields of medicinal chemistry and materials science. This
guide provides a comprehensive overview of its chemical and physical properties,
spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific
principles.

Core Chemical Identity and Physical Properties

Methyl 2-bromo-4-nitrobenzoate is a compound whose utility is defined by the interplay of its
constituent functional groups. Understanding its fundamental properties is the first step in
harnessing its synthetic potential.
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Identifier Value Source
methyl 2-bromo-4-

IUPAC Name _ [1]
nitrobenzoate

CAS Number 100959-22-6 [1][2][3]

Molecular Formula CsHeBrNOa4 [11[3]

SMILES

COC(=0)C1=C(C=C(C=C1)
[O-])Br

[1]

InChlKey

XYMZAFDNPJLOTP-
UHFFFAOYSA-N

[1]

The physical characteristics of a compound dictate its handling, storage, and purification

requirements.

Physical Property Value Source

Molecular Weight 260.04 g/mol [11[3]
Light orange to Yellow to

Appearance [2]
Green powder/crystal

Melting Point 82.0t0 86.0 °C [2][4]

Purity >98.0% (GC) [2]4]

Topological Polar Surface Area

72.1 A2

[1]

Spectroscopic Profile: A Structural Elucidation

The structural arrangement of Methyl 2-bromo-4-nitrobenzoate gives rise to a distinct

spectroscopic fingerprint. A thorough understanding of its expected spectral data is critical for

reaction monitoring and quality control.

Causality in Spectroscopic Signatures

The electron-withdrawing nature of the nitro (-NO2z) and methyl ester (-CO2CHs) groups,

combined with the inductive effect and lone-pair donation of the bromine (-Br) atom, creates a
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unique electronic environment. This environment dictates the chemical shifts of the aromatic
protons and carbons in NMR spectroscopy, the vibrational frequencies of bonds in IR
spectroscopy, and the fragmentation patterns in mass spectrometry. The substituents deshield

the aromatic protons, shifting them downfield in the *H NMR spectrum.
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Technique Expected Peaks / Signals Rationale

Aromatic protons are

significantly deshielded by the

adjacent electron-withdrawing
1H NMR ~8.0-8.5 ppm (3H, m) _

nitro and ester groups. The

splitting pattern will be complex

due to the substitution pattern.

The singlet corresponds to the
~3.9 ppm (3H, s) three protons of the methyl

ester group.

Carbonyl carbon of the ester

group.

13C NMR ~165 ppm

Aromatic carbons, with

quaternary carbons (attached

~120-150 ppm .

to Br, NO2, CO2CHs3) showing

distinct shifts.

Carbon of the methyl group in
~53 ppm

the ester.

Strong C=0 stretch from the

IR Spectroscopy ~1720-1730 cm—!

ester functional group.[5]

Characteristic NOz2 stretching

~1530 cm~t (asymmetric) o
vibrations.[5][6]

Characteristic NO2 stretching

~1350 cm~t (symmetric) o
vibrations.[5][6]

~1250 cm™1 C-O stretch of the ester.[5]
Molecular ion peak ([M]*)
showing a characteristic ~1:1
Mass Spectrometry m/z = 259/261 isotopic pattern due to the

presence of bromine (7°Br and
81Br).[1]
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Loss of the methoxy group (-
m/z = 228/230 .
OCHs) from the molecular ion.

Loss of the entire ester group
m/z = 200/202 (-CO2CHs) from the molecular
ion.

Reactivity and Synthetic Potential

The reactivity of Methyl 2-bromo-4-nitrobenzoate is governed by the electronic properties of
its substituents. The powerful electron-withdrawing nitro group, positioned para to the bromine
atom, is the dominant activating feature for certain reaction types.

» Nucleophilic Aromatic Substitution (SnAr): The bromine atom is an excellent leaving group in
SnAr reactions. Its departure is facilitated by the stabilization of the negatively charged
intermediate (Meisenheimer complex) by the para-nitro group. This allows for the
introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position,
providing a pathway to a wide range of derivatives.

¢ Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative.
Common reducing agents include SnCI2/HCI, H2/Pd-C, or iron powder in acetic acid. The
resulting amino group is a versatile handle for subsequent transformations, such as
diazotization or acylation, opening up further synthetic avenues.

o Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 2-bromo-4-
nitrobenzoic acid under either acidic or basic conditions. This transformation is useful when
the carboxylic acid functionality is required for subsequent amide bond formation or other
reactions.
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Key Reaction Pathways

Methyl 2-bromo-4-nitrobenzoate

Nucleophilic Aromatic
Substitution (SnAr)
[(Nu~]

Nitro Group Reduction Ester Hydrolysis
[e.g., SnClz, HCI] 3

2-Substituted-4-nitrobenzoate

(e.g., Amine, Ether, Thioether) 2-Bromo-4-nitrobenzoic Acid

Methyl 2-bromo-4-aminobenzoate

Click to download full resolution via product page

Caption: Key reaction pathways for Methyl 2-bromo-4-nitrobenzoate.

Experimental Protocols and Workflows

The following protocols are designed as self-validating systems, incorporating in-process
checks and characterization steps to ensure the integrity of the experimental outcome.

Protocol 1: Synthesis via Esterification of 2-Bromo-4-
nitrobenzoic Acid

This protocol describes the synthesis of the title compound from its corresponding carboxylic
acid, a common and reliable method.

Causality: The reaction proceeds via acid-catalyzed esterification (Fischer esterification). A
strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon
more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

¢ Reaction Setup: To a solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in methanol (10-20
volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
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e Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65
°C).

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting carboxylic acid is consumed (typically 4-16 hours).

o Workup: Cool the reaction mixture to room temperature and remove the excess methanol
under reduced pressure.

o Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated
sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with
brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization

Causality: This technique exploits the differences in solubility of the desired compound and
impurities in a given solvent at different temperatures. An ideal solvent will dissolve the
compound well at high temperatures but poorly at room temperature, allowing for the
crystallization of the pure product upon cooling.

Step-by-Step Methodology:

¢ Solvent Selection: Based on polarity, a solvent system like ethanol/water or isopropanol is a
suitable starting point.

e Dissolution: Dissolve the crude Methyl 2-bromo-4-nitrobenzoate in a minimal amount of
the hot solvent.

e Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

« |solation: Collect the crystals by vacuum filtration, washing with a small amount of the cold
solvent.

e Drying: Dry the purified crystals under vacuum to remove any residual solvent.
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Experimental Workflow: Synthesis to Characterization

The following workflow ensures the identity and purity of the final compound.

Synthesis & Purification

Synthesis via
Esterification

Crude Product

Purification by
Recrystallization

Purified Solid

Analysis & Validation

TLC Analysis
(Purity Check)

Melting Point
Determination

NMR Spectroscopy
(*H & 13C)

IR Spectroscopy

(Mass Spectrometry)

Data Confirms
Structure & Purity

Final Rroduct

Pure, Characterized

Methyl 2-bromo-4-nitrobenzoate
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Caption: A logical workflow from synthesis to final product validation.
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical reagent.
» GHS Hazard Statements:

o H315: Causes skin irritation.[1][4]

o H319: Causes serious eye irritation.[1][4]

o H335: May cause respiratory irritation.[1][7]
» Precautionary Statements:

o P261: Avoid breathing dust.[1]

o P280: Wear protective gloves, eye protection, and face protection.[1][4]

o P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4]

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

o P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]
+ Handling and Storage:

o Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[8]
Handle in accordance with good industrial hygiene and safety practices.[9]

o Storage: Keep container tightly closed. Store in a cool, dry, and dark place.[4] Store away
from incompatible materials such as strong oxidizing agents.[4][10]

Conclusion
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Methyl 2-bromo-4-nitrobenzoate is a strategically functionalized aromatic compound with
significant utility in organic synthesis. Its defined reactivity, particularly in SnAr and nitro-
reduction reactions, makes it a valuable precursor for developing novel pharmaceutical agents
and functional materials. A comprehensive understanding of its properties, spectroscopic
signatures, and safe handling procedures, as detailed in this guide, is essential for its effective
and safe application in a research and development setting.

References

PubChem. (n.d.). Methyl 2-Bromo-4-nitrobenzoate. National Center for Biotechnology
Information.

e PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. National Center for Biotechnology
Information.

e The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of
Bromobenzene. YouTube.

e PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. National Center for Biotechnology
Information.

o Capot Chemical. (2018). Material Safety Data Sheet.

o Homework.Study.com. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro
benzoate?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1591052#chemical-properties-of-methyl-2-bromo-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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